Cas no 21638-14-2 (3-methyl-1-azabicyclo2.2.2octan-3-amine dihydrochloride)
3-methyl-1-azabicyclo2.2.2octan-3-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride
- 3-methyl-1-azabicyclo2.2.2octan-3-amine dihydrochloride
-
- MDL: MFCD29991952
- Inchi: 1S/C8H16N2.ClH/c1-8(9)6-10-4-2-7(8)3-5-10;/h7H,2-6,9H2,1H3;1H
- InChI Key: RPVJZTJCWDVUMS-UHFFFAOYSA-N
- SMILES: CC1(CN2CCC1CC2)N.Cl
3-methyl-1-azabicyclo2.2.2octan-3-amine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM444488-100mg |
3-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride |
21638-14-2 | 95%+ | 100mg |
$406 | 2023-03-20 | |
| Chemenu | CM444488-250mg |
3-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride |
21638-14-2 | 95%+ | 250mg |
$565 | 2023-03-20 | |
| Chemenu | CM444488-500mg |
3-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride |
21638-14-2 | 95%+ | 500mg |
$876 | 2023-03-20 | |
| Chemenu | CM444488-1g |
3-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride |
21638-14-2 | 95%+ | 1g |
$1117 | 2023-03-20 | |
| Enamine | EN300-299521-0.05g |
3-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride |
21638-14-2 | 95.0% | 0.05g |
$238.0 | 2025-03-19 | |
| Enamine | EN300-299521-0.1g |
3-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride |
21638-14-2 | 95.0% | 0.1g |
$355.0 | 2025-03-19 | |
| Enamine | EN300-299521-0.25g |
3-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride |
21638-14-2 | 95.0% | 0.25g |
$509.0 | 2025-03-19 | |
| Enamine | EN300-299521-0.5g |
3-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride |
21638-14-2 | 95.0% | 0.5g |
$803.0 | 2025-03-19 | |
| Enamine | EN300-299521-1.0g |
3-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride |
21638-14-2 | 95.0% | 1.0g |
$1029.0 | 2025-03-19 | |
| Enamine | EN300-299521-2.5g |
3-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride |
21638-14-2 | 95.0% | 2.5g |
$2014.0 | 2025-03-19 |
3-methyl-1-azabicyclo2.2.2octan-3-amine dihydrochloride Related Literature
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3-methyl-1-azabicyclo2.2.2octan-3-amine dihydrochloride
Research Update on 3-Methyl-1-azabicyclo[2.2.2]octan-3-amine Dihydrochloride (CAS: 21638-14-2)
3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride (CAS: 21638-14-2) is a bicyclic amine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its rigid bicyclic structure, has been explored for its role as a versatile scaffold in the development of novel therapeutics. Recent studies have focused on its pharmacological properties, synthetic routes, and potential as a building block for bioactive molecules.
One of the key areas of interest is the compound's utility in the design of central nervous system (CNS) targeting agents. The bicyclic framework of 3-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride provides structural rigidity, which is advantageous for achieving high receptor binding affinity and selectivity. Recent research has demonstrated its potential as a precursor for the synthesis of ligands targeting nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs), which are implicated in various neurological disorders.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's role in the synthesis of novel nAChR modulators. The study highlighted the compound's ability to serve as a key intermediate in the development of selective α7 nAChR agonists, which are being explored for their potential in treating cognitive deficits associated with schizophrenia and Alzheimer's disease. The researchers reported improved synthetic yields and purity of the final products, underscoring the compound's reliability in complex synthetic pathways.
Another recent advancement involves the exploration of 3-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride in the context of antimicrobial drug development. A 2024 study in Bioorganic & Medicinal Chemistry Letters described the compound's incorporation into novel quaternary ammonium derivatives with potent activity against multidrug-resistant bacterial strains. The study emphasized the compound's structural versatility, which allows for facile modification to enhance antimicrobial efficacy while minimizing toxicity.
From a synthetic chemistry perspective, recent efforts have focused on optimizing the production of 3-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride. A 2023 patent application disclosed an improved catalytic process for its synthesis, achieving higher yields and reduced environmental impact compared to traditional methods. This advancement is expected to facilitate broader access to the compound for research and industrial applications.
In conclusion, 3-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride (CAS: 21638-14-2) continues to be a compound of significant interest in the field of medicinal chemistry. Its unique structural features and versatility make it a valuable scaffold for the development of therapeutics targeting CNS disorders, antimicrobial resistance, and beyond. Ongoing research is likely to uncover further applications and optimize its synthetic accessibility, solidifying its role in future drug discovery efforts.
21638-14-2 (3-methyl-1-azabicyclo2.2.2octan-3-amine dihydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)